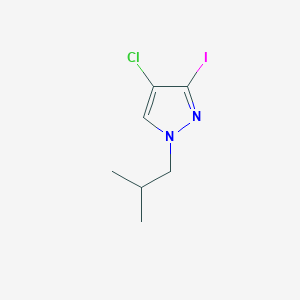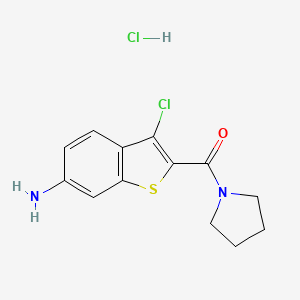![molecular formula C10H14ClN3O2 B12226826 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B12226826.png)
5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine is a chemical compound characterized by a pyrimidine ring substituted with a chloro group and a dioxanyl group
Preparation Methods
The synthesis of 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine typically involves the reaction of a pyrimidine derivative with appropriate reagents to introduce the chloro and dioxanyl groups. One common synthetic route includes the use of pyrimidine as a starting material, followed by chlorination and subsequent reaction with a dioxane derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the organism being studied .
Comparison with Similar Compounds
5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C10H14ClN3O2 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
5-chloro-N-(1,4-dioxan-2-ylmethyl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C10H14ClN3O2/c1-14(6-9-7-15-2-3-16-9)10-12-4-8(11)5-13-10/h4-5,9H,2-3,6-7H2,1H3 |
InChI Key |
GVRYUDJSKFFPTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1COCCO1)C2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12226745.png)
![2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12226766.png)
![N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12226768.png)

![5-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B12226781.png)
![5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12226783.png)
![5-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12226784.png)

![2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B12226804.png)
![Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate](/img/structure/B12226805.png)

![3-Allyl-5,5-dioxo-hexahydro-5lambda*6*-thieno[3,4-d]thiazol-2-ylideneamine](/img/structure/B12226819.png)
![n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine](/img/structure/B12226822.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12226829.png)
